2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[c]pyrimido[4,5-e][1,2]thiazine core substituted with a 3-methylbenzyl group at position 6 and a thioether-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-10-12-21(13-11-18)29-25(32)17-35-27-28-15-24-26(30-27)22-8-3-4-9-23(22)31(36(24,33)34)16-20-7-5-6-19(2)14-20/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKGKGVFDCSGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and thioureas.
Introduction of the 3-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Oxidation to form the dioxido group: This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether formation: This involves the reaction of the benzo[c]pyrimido[4,5-e][1,2]thiazine core with a suitable thiol.
Acetamide formation: This final step involves the reaction of the thioether with p-toluidine and acetic anhydride under appropriate conditions.
Chemical Reactions Analysis
2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research and case studies that highlight its significance.
Chemical Properties and Structure
The compound features a unique structure characterized by a benzo[c]pyrimido framework, which contributes to its biological activity. The presence of sulfur in the thiazine moiety and the acetamide group enhances its potential as a pharmaceutical agent.
Structural Formula
The structural formula can be represented as:This formula indicates the presence of various functional groups that are crucial for its interaction with biological targets.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit significant pharmacological activities. These include:
- Antitumor Activity : Studies have shown that derivatives of benzo[c]pyrimido compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, certain pyrimidine derivatives have been studied for their ability to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
Neuroprotective Effects
Research into similar compounds has revealed neuroprotective properties, suggesting that this compound could be explored for applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized various benzo[c]pyrimido derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated that modifications similar to those found in this compound exhibited promising results, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core Structure : Thiazolo[3,2-a]pyrimidine (vs. benzo[c]pyrimido[4,5-e][1,2]thiazine in the target compound).
- Key Substituents : Trimethylbenzylidene, methylfuran, and carbonitrile groups.
- Properties :
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Structural Variation: 4-Cyanobenzylidene instead of trimethylbenzylidene.
- Impact: Increased electron-withdrawing character from the cyano group, altering electronic distribution and reactivity.
- Properties :
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Core Structure : Pyrimido[2,1-b]quinazoline (distinct fused-ring system).
- Key Features : Carbonitrile and methylfuran substituents, absence of sulfone groups.
- Properties :
Structural Analogues from
The compound 2-((6-(3-Methoxybenzyl)-5,5-Dioxido-6H-Benzo[c]Pyrimido[4,5-e][1,2]Thiazin-2-yl)Thio)-N-(m-Tolyl)Acetamide differs from the target compound in two key aspects:
3-Methoxybenzyl vs.
m-Tolyl vs. p-tolyl acetamide: Meta-substitution may reduce steric hindrance compared to para-substitution, influencing binding interactions.
While detailed data are unavailable due to access limitations, these substitutions highlight the importance of regiochemistry in modulating biological activity .
Comparative Analysis of Physicochemical and Functional Properties
| Property | Target Compound | Compound 11a | Compound 11b | Compound 12 |
|---|---|---|---|---|
| Core Structure | Benzo[c]pyrimido-thiazine | Thiazolo-pyrimidine | Thiazolo-pyrimidine | Pyrimido-quinazoline |
| Key Functional Groups | Sulfone, thioacetamide | Carbonitrile, ketone | Carbonitrile, ketone | Carbonitrile, ketone |
| Molecular Weight (g/mol) | ~500 (estimated) | 386 | 403 | 318 |
| Polarity | High (sulfone, acetamide) | Moderate (CN, ketone) | Moderate (CN, ketone) | Low (no sulfone) |
| Potential Bioactivity | Likely enzyme inhibition | Cytotoxic (furan moiety) | Cytotoxic (furan, CN) | Antiproliferative (CN) |
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Challenges :
- Biological Relevance :
- Compounds with furan substituents (e.g., 11a/b) exhibit cytotoxicity, suggesting that the target compound’s methylbenzyl and acetamide groups may redirect bioactivity toward selective enzyme modulation rather than broad cytotoxicity .
Biological Activity
The compound 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex synthetic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A benzo[c]pyrimido core
- A thiazine moiety
- A thio linkage
- An acetamide functional group
This structural complexity may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been noted for their potential as acetylcholinesterase inhibitors , which could enhance cognitive functions by increasing acetylcholine levels in the brain .
Antitumor Activity
Research indicates that derivatives of thiazine compounds exhibit significant antitumor properties. In a study involving related thiazine derivatives, compounds demonstrated varying degrees of effectiveness against tumor cell lines. For example:
This suggests that the thiazine component in our compound may also confer similar antitumor effects.
Antimicrobial Properties
Compounds structurally related to acetamides have been evaluated for antimicrobial activity. In one study, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and tested for:
- Antioxidant
- Antibacterial
- Urease inhibition
These compounds exhibited moderate to good activities, particularly in urease inhibition, suggesting that our compound may possess similar antimicrobial properties .
Case Studies
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction parameters (e.g., solvent, temperature, catalyst) using statistical Design of Experiments (DoE) to systematically vary conditions. For example, a central composite design can identify critical factors affecting yield . Post-synthesis, employ recrystallization with solvent mixtures (e.g., ethanol/water) to enhance purity, as demonstrated in analogous benzothiazine derivatives . Confirm purity via HPLC and elemental analysis, and validate crystallinity using X-ray diffraction .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm proton environments and carbon frameworks, mass spectrometry for molecular weight verification, and elemental analysis to validate stoichiometry . For structural elucidation, single-crystal X-ray diffraction is critical to resolve complex heterocyclic frameworks, as shown for pyrazolo-benzothiazine derivatives . IR spectroscopy can identify functional groups like sulfonyl (S=O) and amide (C=O) bonds .
Q. How should researchers design preliminary biological assays to evaluate antioxidant activity?
- Methodological Answer : Perform in vitro radical scavenging assays (e.g., DPPH or ABTS) to measure hydrogen-donating capacity. Use UV-Vis spectroscopy to quantify radical inhibition at 517 nm (DPPH) or 734 nm (ABTS) . Include positive controls (e.g., ascorbic acid) and test multiple concentrations (10–100 µM) to establish dose-response relationships. Triplicate measurements ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and compare with experimental kinetics. Use software like Gaussian or ORCA to simulate transition states and intermediates. If discrepancies arise, refine computational models by incorporating solvent effects or entropy corrections. Integrate feedback loops, as proposed by ICReDD, where experimental results recalibrate simulations . For example, adjust Gibbs free energy barriers in silico to align with observed reaction rates.
Q. What advanced strategies can elucidate the reaction mechanism of the thioacetamide moiety in nucleophilic substitutions?
- Methodological Answer : Conduct isotopic labeling (e.g., 34S in the thioacetamide group) to track sulfur participation in reactions. Use kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Pair with Hammett plots to assess electronic effects of substituents on reaction rates . For example, vary the para-tolyl group’s electron-donating/withdrawing properties and correlate with rate constants.
Q. How can machine learning (ML) optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Train ML models (e.g., random forest or neural networks) on historical data (solvent polarity, temperature, catalyst loading) to predict optimal conditions. Use platforms like COMSOL Multiphysics coupled with Python libraries (scikit-learn) for feature engineering. Validate predictions with small-scale experiments, then apply Bayesian optimization to iteratively refine parameters . For instance, ML-driven DoE reduced optimization cycles by 40% in similar heterocyclic syntheses .
Q. What methodologies address crystallization challenges in derivatives of this compound?
- Methodological Answer : Screen crystallization solvents using high-throughput platforms (e.g., Crystal16) to identify polarity-matched systems. Additives like ionic liquids or co-crystallizing agents (e.g., nicotinamide) can stabilize crystal lattices . For stubborn cases, employ anti-solvent vapor diffusion (e.g., adding n-hexane to a DMF solution). Monitor crystal growth via in situ Raman spectroscopy to track polymorph formation.
Q. How can structure-activity relationship (SAR) studies improve antioxidant efficacy?
- Methodological Answer : Synthesize analogs with variations at the 3-methylbenzyl or p-tolyl groups. Test substituent effects using 3D-QSAR models (e.g., CoMFA) to map electrostatic/hydrophobic fields. Correlate electron-donating groups (e.g., -OCH3) with enhanced radical scavenging. Validate with in vitro assays and molecular docking to identify key interactions with antioxidant enzymes like SOD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
